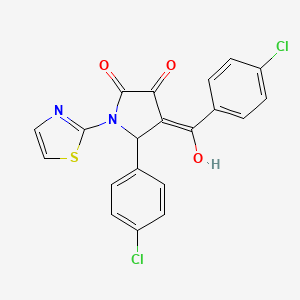
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H12Cl2N2O3S and its molecular weight is 431.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C24H24Cl2N2O4
- Molecular Weight : 475.36 g/mol
- CAS Number : 378219-47-7
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets, including enzymes and receptors. The thiazole moiety is particularly significant as it contributes to the compound's ability to modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. For instance, related thiazole derivatives have shown significant cytotoxicity against cancer cell lines, with IC50 values often comparable to standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups, such as chlorine, enhances the cytotoxic activity by increasing the compound's lipophilicity and facilitating cell membrane penetration.
Anticonvulsant Activity
Some thiazole-based compounds have demonstrated anticonvulsant properties. For example, studies have shown that modifications in the thiazole structure can lead to enhanced anticonvulsant effects in animal models . The SAR analysis suggests that substitutions at specific positions on the thiazole ring are critical for achieving optimal activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals several important insights:
| Structural Feature | Activity Impact |
|---|---|
| Chlorine Substituents | Increase lipophilicity and cytotoxicity |
| Hydroxy Group | Enhances interaction with biological targets |
| Thiazole Moiety | Essential for antitumor and anticonvulsant activities |
Case Studies and Research Findings
- Antitumor Studies : A study evaluated a series of thiazole derivatives for their cytotoxic effects against various cancer cell lines. Compounds similar to this compound showed IC50 values ranging from 1.61 µg/mL to 23.30 mM, indicating significant potential as anticancer agents .
- Anticonvulsant Activity : In another research effort, a set of thiazole-integrated compounds was synthesized and tested for anticonvulsant activity using the PTZ (Pentylenetetrazol) model in rodents. The most active compound exhibited a protective effect against seizures, suggesting that similar modifications could enhance the activity of our target compound .
特性
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-13-5-1-11(2-6-13)16-15(17(25)12-3-7-14(22)8-4-12)18(26)19(27)24(16)20-23-9-10-28-20/h1-10,16,25H/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEADUZPXBWGMOR-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













